molecular formula C15H22ClNO B12357917 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one,monohydrochloride

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one,monohydrochloride

Katalognummer: B12357917
Molekulargewicht: 267.79 g/mol
InChI-Schlüssel: XUNNMJSPDMYZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an indene moiety and an ethylamino group, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Ethylamino Group: This step involves the alkylation of the indene derivative with an appropriate ethylamine reagent.

    Formation of the Final Compound: The final step includes the combination of the indene and ethylamino intermediates under specific reaction conditions, followed by purification to obtain the monohydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)butan-1-one: Similar structure with a methylamino group instead of an ethylamino group.

    1-(2,3-dihydro-1H-inden-5-yl)-2-(propylamino)butan-1-one: Contains a propylamino group, offering different chemical properties.

Uniqueness: 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one, monohydrochloride is unique due to its specific combination of the indene moiety and ethylamino group, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C15H22ClNO

Molekulargewicht

267.79 g/mol

IUPAC-Name

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)butan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13;/h8-10,14,16H,3-7H2,1-2H3;1H

InChI-Schlüssel

XUNNMJSPDMYZSH-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.